molecular formula C38H37N5Na4O9 B611132 Talaporfin sodium CAS No. 220201-34-3

Talaporfin sodium

Katalognummer B611132
CAS-Nummer: 220201-34-3
Molekulargewicht: 799.6991
InChI-Schlüssel: KPALSRNVSRWOPA-YJFNSWLASA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Talaporfin sodium is a natural chlorophyll-based, water-soluble photosensitizer . It consists of chlorin e6, derived from chlorophyll, and L-aspartic acid with photosensitizing activity . It can be used for the research of various cancers by using photodynamic therapy (PDT) .


Molecular Structure Analysis

Talaporfin sodium has a molecular formula of C38H37N5Na4O9 . Its average mass is 799.688 Da and its monoisotopic mass is 799.218201 Da .


Physical And Chemical Properties Analysis

Talaporfin sodium has a molecular weight of 735.77 . It is soluble in DMSO and water . Further physical and chemical properties are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

  • Talaporfin sodium induces apoptosis in cancer tissues and has shown promise in treating endobronchial cancer and solid tumors, including hepatocellular carcinoma and liver-metastatic colorectal cancer. Its systemic antitumor effects mediated by CD8+ T cells were noted in preclinical studies (Wang et al., 2010).

  • The metabolic mechanisms of talaporfin sodium involve its uptake via clathrin- and caveolae-dependent endocytosis, transportation, and elimination in carcinoma and sarcoma cells. ATP and K-Ras signaling are essential for talaporfin uptake in these cells (Saito et al., 2020).

  • In cutaneous vascular lesions, talaporfin sodium effectively causes selective destruction of microvasculature while leaving the epidermis intact, suggesting its potential for treating dermal hypervascular lesions (Ohshiro et al., 2009).

  • Talaporfin sodium has a relatively rapid clearance from the body, reducing cutaneous photosensitivity, a common side effect in light-activated drug therapies (Bromley et al., 2011).

  • It has shown efficacy in a canine prostate model for focal therapy, indicating its potential in treating localized prostate cancer and benign prostatic hyperplasia (Bromley et al., 2010).

  • Intraoperative photodynamic therapy (PDT) with talaporfin sodium has been used in patients with primary malignant parenchymal brain tumors, showing promising results in overall survival and progression-free survival rates (Muragaki et al., 2013).

  • Talaporfin sodium-based PDT causes vascular shutdown in tumors via the RhoA/ROCK pathway, highlighting its potential in cancer treatment (Suzuki et al., 2020).

  • Its efficacy in photodynamic therapy for synovial membrane in rheumatoid arthritis patients suggests its potential in new methods of synovectomy for RA (Torikai et al., 2008).

  • Combination treatments with talaporfin sodium and anti-CTLA4 antibody in preclinical cancer models have shown synergistic potentiation of antitumor immunity (Bromley et al., 2011).

  • Its use in PDT for esophageal cancer following chemoradiotherapy failure has been effective and safe in various clinical situations (Ishida et al., 2020).

Safety And Hazards

When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Talaporfin sodium is gradually spreading in clinical practice . Further evaluation at the point of clinical benefit is necessary to determine the importance of PDT in the treatment of esophageal cancer . It is also being investigated for use in the treatment of recurrent glioblastoma .

Eigenschaften

IUPAC Name

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWROAPZCOJYGT-OBJGRMLXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N5Na4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420519
Record name Talaporfin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor).
Record name LS11
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Talaporfin sodium

CAS RN

220201-34-3, 220680-62-6
Record name Talaporfin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talaporfin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAPORFIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Wang, E Bromley, L Xu, JC Chen… - Expert opinion on …, 2010 - Taylor & Francis
… Areas covered in this review: Talaporfin sodium is a light-activated … Talaporfin sodium is approved in Japan for early-stage … Talaporfin sodium is also in studies in men with symptomatic …
Number of citations: 67 www.tandfonline.com
T Yano, T Minamide, K Takashima, K Nakajo… - Journal of Clinical …, 2021 - mdpi.com
… Therefore, we attempted to introduce PDT using talaporfin sodium for esophageal cancer in a preclinical study. Tissue damage to the esophagus due to PDT using talaporfin sodium …
Number of citations: 37 www.mdpi.com
T Suzuki, M Tanaka, M Sasaki, H Ichikawa, H Nishie… - Cancers, 2020 - mdpi.com
… In this study, the in vitro effects of talaporfin sodium-based PDT on … In the HUVECs, talaporfin sodium-based PDT induced … We concluded that talaporfin sodium-based PDT induces the …
Number of citations: 24 www.mdpi.com
A Ito, T Kimura, S Miyoshi, S Ogawa… - Photochemistry and …, 2011 - Wiley Online Library
… talaporfin sodium, also called mono-l-aspartyl chlorin e6 (NPe6), a chlorophyll derivative (1,23). Talaporfin sodium … Talaporfin sodium has been reported to localize to lysosomes after a …
Number of citations: 35 onlinelibrary.wiley.com
J Akimoto, J Haraoka, K Aizawa - Photodiagnosis and photodynamic …, 2012 - Elsevier
… We examined the safety and efficacy of PDT using talaporfin sodium as an additional intraoperative treatment for malignant glioma. PDT in addition to surgical resection achieved better …
Number of citations: 146 www.sciencedirect.com
Y Miki, J Akimoto, M Hiranuma… - The Journal of …, 2014 - jstage.jst.go.jp
… We recently examined the safety and efficacy of PDT using talaporfin sodium (mono-L-aspartyl chlorine e6, NPe6) as an additional intraoperative treatment for malignant glioma patients …
Number of citations: 30 www.jstage.jst.go.jp
Y Miki, J Akimoto, S Yokoyama, T Homma… - Biological and …, 2013 - jstage.jst.go.jp
Photodynamic therapy (PDT) induces selective cell death of neoplastic tissue and connecting vasculature by combining photosensitizers with light. Here we clarified the types of cell …
Number of citations: 42 www.jstage.jst.go.jp
E Ogawa, A Ito, T Arai - Lasers in surgery and medicine, 2013 - Wiley Online Library
… , radiant exposure, Talaporfin sodium concentration, and … Because the typical Talaporfin sodium concentration in … /ml 16, the Talaporfin sodium concentration in myocardial tissue might …
Number of citations: 33 onlinelibrary.wiley.com
Y Muragaki, J Akimoto, T Maruyama, H Iseki… - Journal of …, 2013 - thejns.org
… Talaporfin sodium (mono-L-aspartyl chlorine e6, or NPe6) is a relatively novel … Our recent single-center pilot clinical study on the use of talaporfin sodium and a semiconductor laser in …
Number of citations: 241 thejns.org
E Ogawa, S Motohashi, A Ito, T Arai - Photodiagnosis and photodynamic …, 2015 - Elsevier
… after the injection of talaporfin sodium. Using myocardial cells, we studied the photocytotoxicity of this extracellular photosensitization reaction between talaporfin sodium and albumin. …
Number of citations: 18 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.